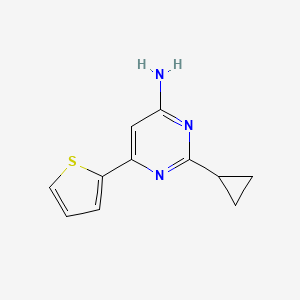
2-Cyclopropyl-6-(thiophène-2-yl)pyrimidin-4-amine
Vue d'ensemble
Description
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a thiophene ring at the 6-position. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and fibrosis.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
Target of Action
The primary target of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is the enzyme collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a key component of the extracellular matrix in various tissues. By targeting this enzyme, the compound can influence the production and deposition of collagen .
Mode of Action
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine interacts with collagen prolyl 4-hydroxylase, inhibiting its activity . This inhibition disrupts the normal biosynthesis of collagen, leading to a decrease in collagen production .
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylase affects the collagen biosynthesis pathway . This pathway is responsible for the production of collagen, which is crucial for the structural integrity of various tissues. By inhibiting this pathway, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine can reduce the production and deposition of collagen .
Result of Action
The primary result of the action of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is a reduction in collagen production . This can lead to a decrease in fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components .
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as a potent inhibitor of dihydrofolate reductase, an enzyme involved in the folate pathway . This interaction is significant because dihydrofolate reductase is essential for DNA synthesis and repair, making 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine a potential candidate for anticancer therapies. Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine on cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting dihydrofolate reductase, the compound disrupts the folate pathway, leading to reduced DNA synthesis and cell division. This results in the induction of apoptosis in rapidly dividing cells, making it a potential anticancer agent. Furthermore, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine influences gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the availability of tetrahydrofolate, a cofactor required for DNA synthesis. Additionally, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine may interact with other enzymes and proteins, further influencing cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence cellular function . Long-term studies have shown that prolonged exposure to 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine can lead to sustained inhibition of dihydrofolate reductase, resulting in persistent effects on DNA synthesis and cell proliferation. These findings highlight the importance of considering temporal factors when evaluating the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects while maximizing efficacy.
Metabolic Pathways
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is involved in several metabolic pathways, primarily those related to folate metabolism . The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the levels of key metabolites required for DNA synthesis. Additionally, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine may affect metabolic flux by altering the activity of other enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is critical for its activity and function . The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The nuclear localization of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is essential for its role in inhibiting dihydrofolate reductase and influencing gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbenes.
Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes as coupling partners.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core but have a pyridine ring instead of a thiophene ring.
Thiophene-Substituted Pyrimidines: Compounds with different substituents on the pyrimidine ring but retaining the thiophene moiety.
Uniqueness
2-Cyclopropyl-6-(thiophen-2-yl)pyrimidin-4-amine is unique due to the presence of both cyclopropyl and thiophene groups, which confer distinct chemical reactivity and biological activity. This combination of substituents is not commonly found in other pyrimidine derivatives, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-cyclopropyl-6-thiophen-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQPOWHMOGSXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


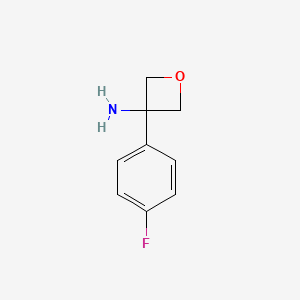
![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)
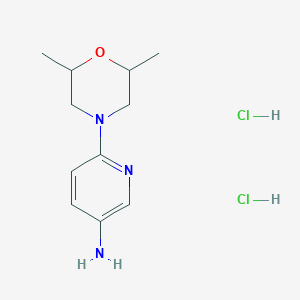
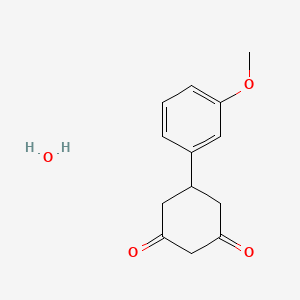
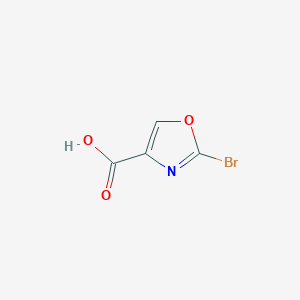
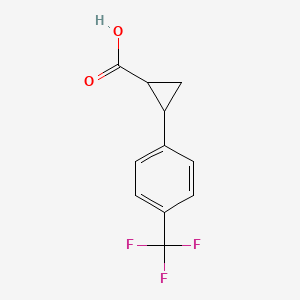
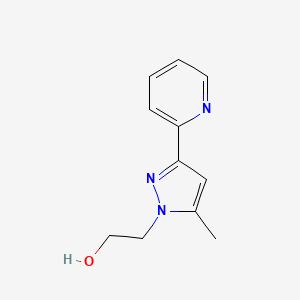
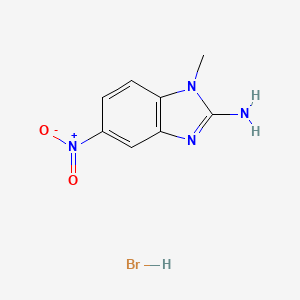

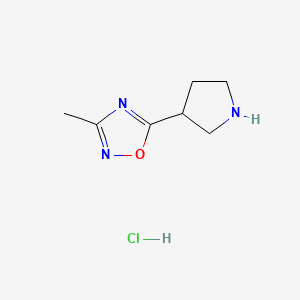

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)
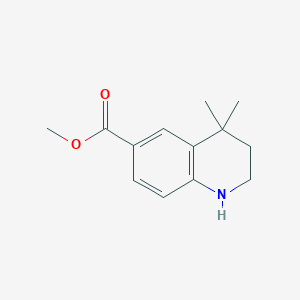
![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)
